1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline
CAS No.:
Cat. No.: VC15857617
Molecular Formula: C18H22N2S
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N2S |
|---|---|
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 1-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)-2,3-dihydroindole |
| Standard InChI | InChI=1S/C18H22N2S/c1-13-16(21-18(2,3)4)9-10-17(19-13)20-12-11-14-7-5-6-8-15(14)20/h5-10H,11-12H2,1-4H3 |
| Standard InChI Key | FPTSQDVDOASCNI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)SC(C)(C)C |
Introduction
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline is a synthetic organic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This compound combines a pyridine ring with an indoline moiety, featuring a tert-butylthio group attached to the pyridine ring. The presence of these functional groups contributes to its biological activity and potential therapeutic applications.
Synthesis and Characterization
The synthesis of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline typically involves multi-step organic synthesis methods. The compound is characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.
| Synthesis Step | Method |
|---|---|
| Formation of Pyridine Core | Typically involves condensation reactions. |
| Introduction of tert-Butylthio Group | May involve nucleophilic substitution reactions. |
| Attachment of Indoline Moiety | Often achieved through coupling reactions. |
Future Directions and Challenges
Further research is needed to fully elucidate the biological activity and therapeutic potential of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline. This includes in-depth studies on its pharmacokinetics, toxicity, and efficacy in animal models before considering human trials.
| Research Area | Future Directions |
|---|---|
| Pharmacokinetics | Studies on absorption, distribution, metabolism, and excretion. |
| Toxicity Assessment | Evaluation of potential side effects and safety profile. |
| Efficacy in Animal Models | Testing in vivo to confirm anticancer activity. |
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